molecular formula C17H17NO4 B1298173 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide CAS No. 31539-30-7

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B1298173
CAS No.: 31539-30-7
M. Wt: 299.32 g/mol
InChI Key: URDIRHOQKDATFS-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes a formyl group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halide to form the phenoxy intermediate.

    Acetamide formation: The phenoxy intermediate is then reacted with 3-methylphenylamine in the presence of a coupling agent to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the formyl group allows for various chemical modifications, while the methoxy and acetamide groups contribute to the compound’s stability and biological activity.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-4-3-5-14(8-12)18-17(20)11-22-15-7-6-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDIRHOQKDATFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354568
Record name 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31539-30-7
Record name 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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